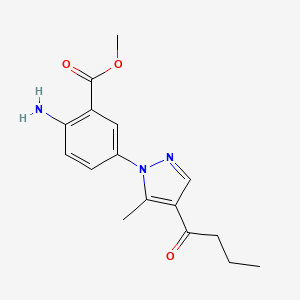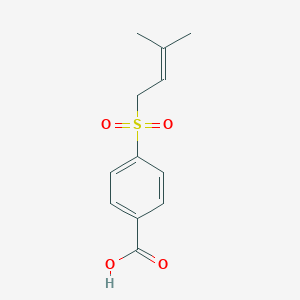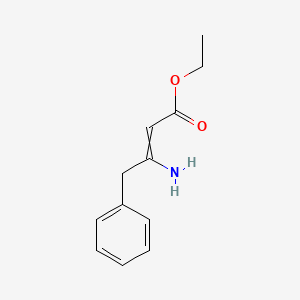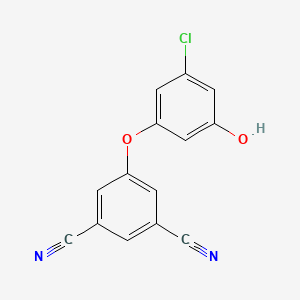
4-Iodo-6-quinolinecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodoquinoline-6-carbaldehyde is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry. The presence of an iodine atom at the 4th position and an aldehyde group at the 6th position makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodoquinoline-6-carbaldehyde typically involves the iodination of quinoline derivatives followed by formylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 4th position of quinoline. The formylation at the 6th position can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods: Industrial production of 4-iodoquinoline-6-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodoquinoline-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the Suzuki-Miyaura coupling reaction can replace the iodine with an aryl or vinyl group using a palladium catalyst and boronic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, boronic acids, bases like potassium carbonate.
Major Products Formed:
Oxidation: 4-iodoquinoline-6-carboxylic acid.
Reduction: 4-iodoquinoline-6-methanol.
Substitution: Various aryl or vinyl-substituted quinoline derivatives.
Applications De Recherche Scientifique
4-Iodoquinoline-6-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: Quinoline derivatives, including 4-iodoquinoline-6-carbaldehyde, are studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential use in drug discovery and development. Quinoline derivatives are known for their therapeutic properties, and modifications of 4-iodoquinoline-6-carbaldehyde can lead to new drug candidates.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its unique reactivity allows for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-iodoquinoline-6-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and the aldehyde group can influence its binding affinity and reactivity with biological molecules. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and optimizing its use in drug development.
Comparaison Avec Des Composés Similaires
4-Chloroquinoline-6-carbaldehyde: Similar structure but with a chlorine atom instead of iodine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.
4-Bromoquinoline-6-carbaldehyde: Contains a bromine atom instead of iodine. Bromine is less reactive than iodine, which can affect the compound’s chemical behavior.
4-Fluoroquinoline-6-carbaldehyde: Contains a fluorine atom, which is smaller and more electronegative than iodine. This can lead to different chemical and biological properties.
Uniqueness: 4-Iodoquinoline-6-carbaldehyde is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can enhance its reactivity in substitution reactions and influence its interactions with biological targets. The combination of the iodine atom and the aldehyde group provides a versatile platform for further chemical modifications and applications.
Propriétés
Numéro CAS |
958852-14-7 |
|---|---|
Formule moléculaire |
C10H6INO |
Poids moléculaire |
283.06 g/mol |
Nom IUPAC |
4-iodoquinoline-6-carbaldehyde |
InChI |
InChI=1S/C10H6INO/c11-9-3-4-12-10-2-1-7(6-13)5-8(9)10/h1-6H |
Clé InChI |
VGFIOYZSQYFWQI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=CC(=C2C=C1C=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{2-[(trimethylsilyl)ethynyl]phenyl}ethyl)acetamide](/img/structure/B13883534.png)
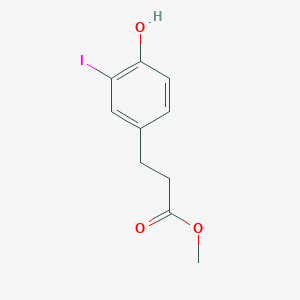
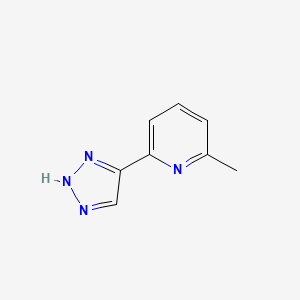
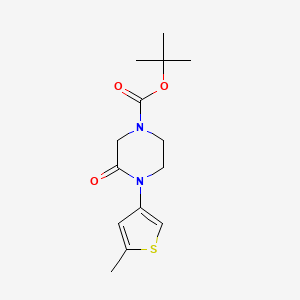
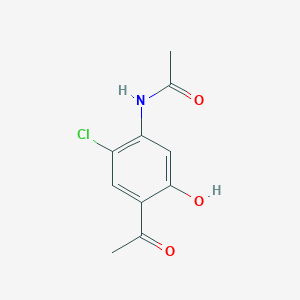
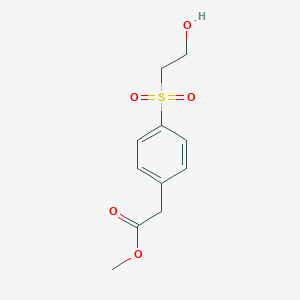
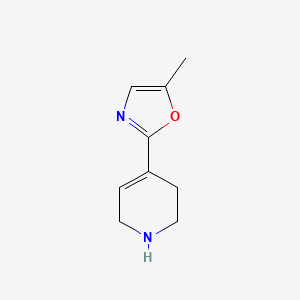
![N-tert-butyl-4-[2-(4-chlorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine](/img/structure/B13883590.png)

